molecular formula C14H15ClO2 B8716140 3-(Chloromethyl)-1-ethoxy-5-methoxynaphthalene

3-(Chloromethyl)-1-ethoxy-5-methoxynaphthalene

Cat. No.: B8716140
M. Wt: 250.72 g/mol
InChI Key: BWUKNBHLQUOXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-1-ethoxy-5-methoxynaphthalene is a useful research compound. Its molecular formula is C14H15ClO2 and its molecular weight is 250.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15ClO2

Molecular Weight

250.72 g/mol

IUPAC Name

3-(chloromethyl)-1-ethoxy-5-methoxynaphthalene

InChI

InChI=1S/C14H15ClO2/c1-3-17-14-8-10(9-15)7-12-11(14)5-4-6-13(12)16-2/h4-8H,3,9H2,1-2H3

InChI Key

BWUKNBHLQUOXKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C=CC=C2OC)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl (4-ethoxy-8-methoxynaphthalen-2-yl)methanol (0.136 g, 0.59 mmol) and TEA (0.25 mL, 1.76 mmol) in dry CH2Cl2 (6 mL) was added MsCl (0.068 mL, 0.88 mmol). The resulting reaction mixture was stirred at room temperature overnight and was then diluted with CH2Cl2 (25 mL) and washed with brine. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified on a silica gel column eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes to give the title intermediate (23 mg) as a white solid.
Name
ethyl (4-ethoxy-8-methoxynaphthalen-2-yl)methanol
Quantity
0.136 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.068 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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